Triethyl methanetricarboxylate

Overview

Description

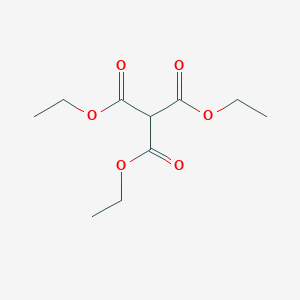

Triethyl methanetricarboxylate is an organic compound with the molecular formula C10H16O6. It is a colorless to pale yellow liquid that is used in various chemical reactions and synthesis processes. The compound is known for its role as a blocked malonic ester, which restricts reaction with alkyl halides to monoalkylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl methanetricarboxylate can be synthesized through the esterification of methanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation columns.

Chemical Reactions Analysis

Alkylation Reactions

TEMT undergoes alkylation with dihaloalkanes under basic conditions. A notable example is its reaction with 1,2-dibromoethane to synthesize triethyl-3-bromopropane-1,1,1-tricarboxylate (TBTC):

| Reaction Conditions | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| 50–80°C, 5–25 h | K₂CO₃ (fine grade) | DMF + co-solvents | 84% |

Key factors influencing efficiency:

-

Particle size of K₂CO₃ : ≤0.5 mm for optimal suspension.

-

Temperature : Higher temperatures (e.g., 80°C) reduce reaction time but increase by-product formation .

-

Solvent system : Dimethylformamide (DMF) mixed with co-solvents like toluene improves yield .

Condensation with Cyclic Enamines

TEMT reacts with cyclic enamines (e.g., 3-amino-5,5-dimethyl-2-cyclohexen-1-one) to form dihydroquinoline derivatives. A representative example:

| Substrate | Conditions | Yield | Application |

|---|---|---|---|

| 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | 150°C, sulfolane, 5 h | 54% | Synthesis of HIV-1 integrase inhibitors |

The reaction proceeds via a tandem Michael addition-cyclization mechanism, with sulfolane facilitating high-temperature stability .

Radical-Mediated Tri(ethoxycarbonyl)methylation

In the presence of Mn(III) acetate, TEMT acts as a tri(ethoxycarbonyl)methyl radical source for functionalizing electron-rich aromatics:

| Aromatic System | Conditions | Yield | Reference |

|---|---|---|---|

| Phenols, anilines | Mn(OAc)₃, acetic acid, 60–65°C | 65–92% |

This method enables regioselective C–H functionalization, producing arylmethanetricarboxylates .

Mitsunobu Reaction for Carbohydrate Functionalization

TEMT couples to carbohydrates via the Mitsunobu reaction, enabling C6-functionalization of mannose derivatives:

| Substrate | Reagents | Yield | Product Utility |

|---|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | TEMT, PPh₃, ADDP, 48 h | 71% | Precursor for mannose analogs |

The reaction proceeds through an SN2 mechanism, favoring C-alkylation over O-alkylation under optimized conditions .

Decarboxylation and Chain Extension

TEMT’s “blocked” malonate character allows controlled monoalkylation. Post-alkylation, selective decarboxylation is achieved using:

Example transformation:

Scientific Research Applications

Organic Synthesis

TEMT serves as a valuable building block in organic synthesis due to its ability to undergo various chemical transformations. Notable applications include:

- Asymmetric Synthesis : TEMT has been utilized in the synthesis of complex molecules through asymmetric reactions. For instance, it was employed in the preparation of second-generation light-driven molecular motors, where it helped maintain stereochemical integrity throughout the process .

- Blocked Malonic Esters : TEMT acts as a "blocked" malonic ester, allowing for selective monoalkylation reactions when treated with alkyl halides. This selectivity is crucial for synthesizing complex organic compounds without unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, TEMT is recognized for its role in developing novel pharmaceuticals:

- Hsp90 Inhibitors : TEMT has been used in the synthesis of inhibitors targeting the heat shock protein 90 (Hsp90), which plays a significant role in cancer cell proliferation and survival. This application highlights its potential in cancer therapeutics .

- HIV-1 Integrase Inhibitors : The compound has also been involved in creating dihydroquinoline-3-carboxylic acids that function as inhibitors of HIV-1 integrase, showcasing its relevance in antiviral drug development .

Industrial Applications

Beyond research and pharmaceuticals, TEMT finds utility in various industrial processes:

- Production of Resins and Plasticizers : Due to its ester functionalities, TEMT is used in producing resins and plasticizers, contributing to the manufacturing of flexible materials and coatings.

- Synthesis of Biologically Active Compounds : Its reactivity allows for the synthesis of various biologically active compounds, making it a versatile reagent in both laboratory and industrial settings .

Case Study 1: Synthesis of Novel Inhibitors

A study explored the use of TEMT in synthesizing novel Hsp90 inhibitors. The process involved using TEMT as a key intermediate to construct complex molecular frameworks that demonstrated significant inhibitory activity against Hsp90, indicating potential therapeutic applications in cancer treatment.

Case Study 2: Mitsunobu Reaction

In another research application, TEMT was utilized as a pronucleophile in the Mitsunobu reaction to achieve chain elongation and ramification within carbohydrate derivatives. This method showcased its effectiveness in modifying sugar structures for further biological studies .

Mechanism of Action

The mechanism of action of triethyl methanetricarboxylate involves its role as a blocked malonic ester. This property restricts its reaction with alkyl halides to monoalkylation, preventing further substitution. The compound can also undergo hydrolysis to form methanetricarboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Diethyl 2-(ethoxycarbonyl)malonate

- Tricarbethoxymethane

- Methanetricarboxylic Acid, Triethyl Ester

Uniqueness

Triethyl methanetricarboxylate is unique due to its ability to act as a blocked malonic ester, which restricts its reactivity to monoalkylation. This property makes it valuable in synthetic chemistry for the selective formation of monoalkylated products. Additionally, its use in the synthesis of inhibitors for biological targets and its role in the preparation of novel pharmaceutical intermediates highlight its versatility and importance in scientific research.

Biological Activity

Triethyl methanetricarboxylate (TEMT) is a versatile compound with significant biological activity, particularly in medicinal chemistry. This article explores its applications, mechanisms, and research findings related to its biological effects.

- Chemical Formula : C10H16O6

- Molecular Weight : 232.23 g/mol

- CAS Number : 6279-86-3

- Structure : TEMT contains three carboxylate groups attached to a central methylene carbon, making it a tricarboxylic acid derivative.

Applications in Medicinal Chemistry

- Inhibition of Hsp90 : TEMT has been utilized in the synthesis of novel inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thus providing a therapeutic approach in cancer treatment .

- HIV-1 Integrase Inhibitors : Research has shown that derivatives of TEMT can serve as inhibitors for HIV-1 integrase, an essential enzyme for the viral lifecycle. The synthesis of dihydroquinoline-3-carboxylic acids from TEMT has demonstrated promising antiviral activity .

- Ketorolac Intermediate : TEMT is also involved in the preparation of intermediates for ketorolac, a non-steroidal anti-inflammatory drug (NSAID). The improved synthesis method using TEMT has resulted in higher yields and purity, making it suitable for industrial applications .

The biological activity of TEMT can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : By acting as a substrate or inhibitor for specific enzymes, TEMT can modulate metabolic pathways, particularly those involved in cancer cell survival and viral replication.

- Reactivity with Michael Acceptors : TEMT can participate in Michael addition reactions, which are fundamental in synthesizing biologically active compounds. This reactivity allows for the development of new therapeutic agents .

Case Studies

- Synthesis and Characterization of Hsp90 Inhibitors :

- Antiviral Activity Against HIV-1 :

Data Table: Biological Activities of TEMT Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic applications of triethyl methanetricarboxylate (TEMT) in organic chemistry?

TEMT is widely employed as a nucleophilic reagent in Mitsunobu reactions for chain elongation and branching in carbohydrate chemistry. For example, it has been coupled to the C6 position of methyl-protected mannose derivatives using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh₃), achieving a 71% yield . Additionally, TEMT serves as a precursor in synthesizing ethyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where molecular sieves are critical for suppressing byproducts like 3-quinolines .

Q. What purification and characterization methods are recommended for TEMT-derived products?

Post-reaction purification typically involves column chromatography, while structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy . For instance, the coupling product of TEMT with a mannose derivative was validated via distinct NMR signals at δ 4.52–4.09 (methylene protons) and δ 166.0 (carbonyl carbons) . Crystallographic analysis (e.g., X-ray diffraction) is also critical for resolving intermolecular interactions, such as hydrogen bonding in triethyl(5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate crystals .

Q. How does TEMT compare to related esters (e.g., dimethyl acetylenedicarboxylate) in reactivity?

TEMT’s tricarboxylate structure enhances its nucleophilic capacity in Mitsunobu reactions compared to mono- or dicarboxylates. However, its reactivity is sensitive to moisture, necessitating anhydrous conditions and molecular sieves to prevent hydrolysis or side reactions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of TEMT in complex molecular architectures?

Key variables include:

- Reagent stoichiometry : A 3:1 molar ratio of TEMT to substrate ensures sufficient nucleophilic activity .

- Drying agents : Molecular sieves (3Å) effectively scavenge water, suppressing byproduct formation (e.g., <0.1% 3-quinoline impurities) .

- Catalyst selection : ADDP outperforms traditional diethyl azodicarboxylate (DEAD) in sterically hindered systems due to reduced steric bulk .

Q. What strategies resolve contradictions in reaction outcomes under Mitsunobu conditions?

Discrepancies in yields or selectivity often arise from:

- Moisture contamination : Use of molecular sieves or pre-dried solvents is critical .

- Substrate steric effects : Bulky substrates may require elevated temperatures or prolonged reaction times.

- Competing pathways : NMR monitoring of intermediates can identify undesired side reactions (e.g., alkoxy exchange in ortho esters) .

Q. How can spectroscopic methods address structural ambiguities in TEMT-derived products?

- Dynamic NMR : Detects rotational barriers in ester groups to confirm stereochemical outcomes.

- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in the dimeric structure of triethyl(5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate via N–H⋯O interactions .

- IR spectroscopy : Validates carbonyl retention (e.g., peaks at 1703 cm⁻¹ for ester groups) .

Q. What mechanistic insights explain TEMT’s role in dehydrative alkylation?

Under Mitsunobu conditions, TEMT acts as a carbon nucleophile, facilitated by the formation of a phosphonium intermediate with PPh₃. This intermediate undergoes stereospecific substitution at alcohol substrates, retaining configuration at the reaction site . Competing pathways (e.g., elimination) are minimized by maintaining anhydrous conditions .

Q. Methodological Recommendations

- Experimental Design : Prioritize anhydrous setups (e.g., Schlenk lines) and characterize intermediates via inline FTIR or LC-MS.

- Data Analysis : Cross-reference NMR shifts with computed spectra (e.g., DFT) to resolve overlapping signals in polyfunctional products .

- Scale-up Considerations : Replace traditional azodicarboxylates with ADDP for improved safety and efficiency in large-scale syntheses .

Properties

IUPAC Name |

triethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZPNUZBDCYTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211866 | |

| Record name | Triethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-86-3 | |

| Record name | 1,1,1-Triethyl methanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6279-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.